ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate

Catalog No.
S15584446
CAS No.
M.F
C17H15N5O3
M. Wt
337.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoa...

Product Name

ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate

IUPAC Name

ethyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate

Molecular Formula

C17H15N5O3

Molecular Weight

337.33 g/mol

InChI

InChI=1S/C17H15N5O3/c1-2-25-17(24)13-3-7-14(8-4-13)19-16(23)12-5-9-15(10-6-12)22-11-18-20-21-22/h3-11H,2H2,1H3,(H,19,23)

InChI Key

GNTXCSDZRJIZQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3

Ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate is an organic compound with the molecular formula C11H11N5O2C_{11}H_{11}N_5O_2 and a molar mass of 218.21 g/mol. This compound features a tetrazole ring, which is a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom. The presence of the tetrazole moiety is significant as it contributes to various biological activities and enhances the compound's potential in medicinal chemistry. Ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate is known for its irritant properties and should be handled with care under appropriate storage conditions (2-8 °C) .

The chemical reactivity of ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate can be attributed to its functional groups, particularly the amine and ester functionalities. The compound can undergo hydrolysis reactions, yielding the corresponding carboxylic acid and alcohol. Additionally, it may participate in coupling reactions, where it can react with various electrophiles due to the nucleophilic nature of the amine group.

Ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate exhibits notable biological activities, particularly in pharmacology. Compounds containing tetrazole rings are often investigated for their potential as analgesics and anti-inflammatory agents. The tetrazole moiety can mimic carboxylic acids, which are known to interact with biological targets. Studies have shown that related tetrazole derivatives possess antimicrobial, antifungal, and anticancer properties .

The synthesis of ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate typically involves several steps:

  • Preparation of Tetrazole Derivative: A common method involves reacting an appropriate phenyl derivative with sodium azide in the presence of a suitable solvent to form the tetrazole ring.
  • Formation of Benzoyl Group: The introduction of the benzoyl group can be achieved through acylation reactions using acyl chlorides or anhydrides.
  • Esterification: The final step involves esterification where the benzoate group is formed by reacting the resulting acid with ethanol in the presence of an acid catalyst.

These methods allow for the efficient synthesis of the target compound while maintaining high yields .

Ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate has potential applications in medicinal chemistry due to its biological activity. It can be explored as:

  • Pharmaceuticals: Investigated for its analgesic and anti-inflammatory properties.
  • Research: Used in studies focusing on tetrazole derivatives and their interaction with biological systems.
  • Chemical Probes: Employed in biochemical assays to study enzyme interactions or receptor binding.

Interaction studies involving ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate often focus on its binding affinity to various biological targets, including enzymes and receptors. The presence of the tetrazole ring enhances its ability to mimic natural substrates, allowing for potential interactions with active sites on target proteins. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound .

Several compounds share structural similarities with ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate, particularly those containing tetrazole or benzoate functionalities. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 4-amino benzoateContains an amino groupSimpler structure without tetrazole
4-Tetrazol-1-yl benzoic acidContains a carboxylic acid instead of an esterMore acidic properties
1-benzyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazinePiperazine moiety adds complexityPotentially different pharmacological effects
Ethyl 4-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoateMorpholine substitution instead of tetrazoleDifferent interaction profile due to morpholine

Ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate stands out due to its unique combination of a tetrazole ring and an amine-benzoyl linkage, which may confer distinct biological activities compared to its analogs .

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

337.11748936 g/mol

Monoisotopic Mass

337.11748936 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-15-2024

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